molecular formula C6H10N2O2 B12658163 1-Propylimidazolidine-2,4-dione CAS No. 85391-24-8

1-Propylimidazolidine-2,4-dione

Cat. No.: B12658163
CAS No.: 85391-24-8
M. Wt: 142.16 g/mol
InChI Key: MZRJHJCATGZKTC-UHFFFAOYSA-N
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Description

1-Propylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O2. It is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of propylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring . Another method includes the use of imidazole aldehydes in ethanol as a solvent, yielding the product in reasonable yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

1-Propylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to improve insulin resistance through the activation of the PPAR-γ receptor. Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .

Comparison with Similar Compounds

Uniqueness: 1-Propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

85391-24-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-propylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2-4H2,1H3,(H,7,9,10)

InChI Key

MZRJHJCATGZKTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=O)NC1=O

Origin of Product

United States

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